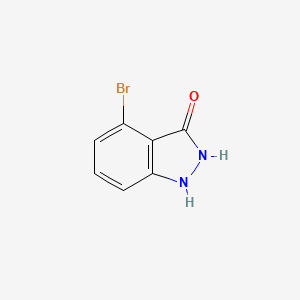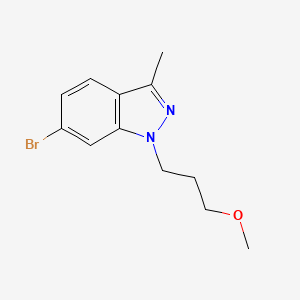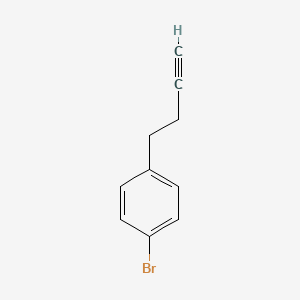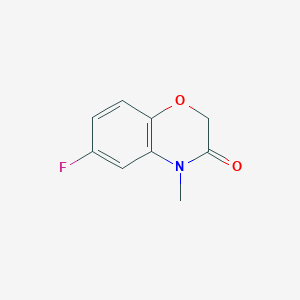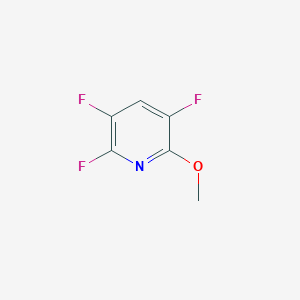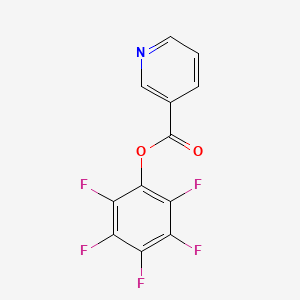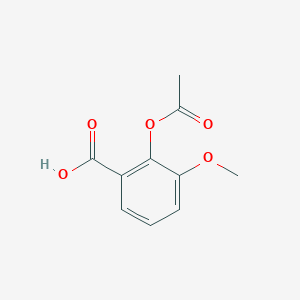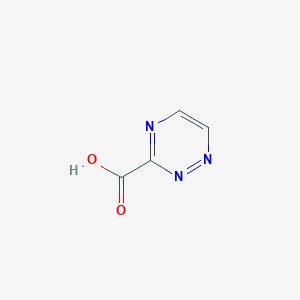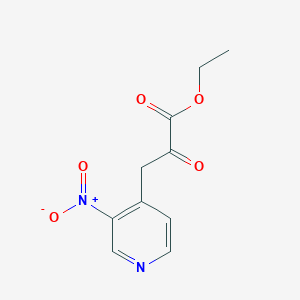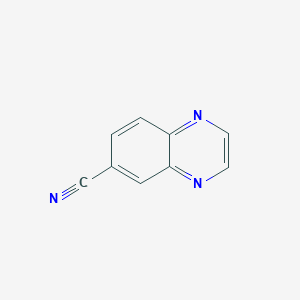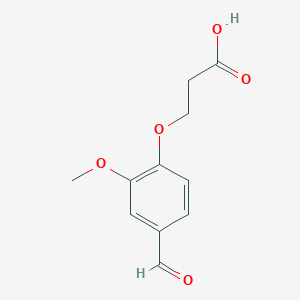![molecular formula C13H21NO3 B1344869 2,2-Dimethyl-3-[(4-methylpiperidin-1-YL)carbonyl]-cyclopropanecarboxylic acid CAS No. 1142215-23-3](/img/structure/B1344869.png)
2,2-Dimethyl-3-[(4-methylpiperidin-1-YL)carbonyl]-cyclopropanecarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Dimethyl-3-[(4-methylpiperidin-1-YL)carbonyl]-cyclopropanecarboxylic acid, also known as DMCP, is a cyclic carboxylic acid that is found in various natural and synthetic sources. It is an important intermediate in the synthesis of various compounds and is widely used in the pharmaceutical and other industries. DMCP is an important component of many pharmaceuticals, such as antibiotics and antifungal agents, as well as in the synthesis of various organic compounds.
Applications De Recherche Scientifique
Synthesis and Bioactivity
Cyclopropanecarboxylic acid derivatives, including structures similar to 2,2-Dimethyl-3-[(4-methylpiperidin-1-YL)carbonyl]-cyclopropanecarboxylic acid, have been utilized as leading compounds due to their biological activity. For instance, studies have synthesized new thiourea derivatives showing excellent herbicidal and fungicidal activities (L. Tian et al., 2009).
Electrolysis and Chemical Transformations
The electrolysis of related cyclopropanecarboxylate compounds has led to the discovery of novel chemical transformations and products. These studies provide insights into the chemical behavior of cyclopropanecarboxylic acid derivatives under various conditions, contributing to the development of new synthetic routes (T. D. Binns et al., 1968).
Ring Opening and Enlargement
Research on cyclopropene carboxylic acids, closely related to the target compound, has explored the mechanisms of ring opening and enlargement. These findings are crucial for understanding the reactivity of cyclopropanecarboxylic acid derivatives and developing synthetic strategies for complex organic molecules (E. Schmitz et al., 1985).
Conformationally Rigid Analogs Synthesis
Studies have focused on synthesizing conformationally rigid analogs of related compounds, aiming to explore their structural and functional properties. This research contributes to the development of novel compounds with potential applications in medicinal chemistry and material science (V. Kubyshkin et al., 2009).
Insecticidal Activity and Pheromone Synthesis
Derivatives of cyclopropanecarboxylic acid, similar to the compound , have been identified as key structures in natural pyrethroids and insect pheromones. Research in this area has led to the development of synthetic insecticides and the elucidation of insect communication mechanisms (J. Tabata et al., 2017).
Propriétés
IUPAC Name |
2,2-dimethyl-3-(4-methylpiperidine-1-carbonyl)cyclopropane-1-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO3/c1-8-4-6-14(7-5-8)11(15)9-10(12(16)17)13(9,2)3/h8-10H,4-7H2,1-3H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGBUOOLBRZNYSG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2C(C2(C)C)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Dimethyl-3-[(4-methylpiperidin-1-YL)carbonyl]-cyclopropanecarboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

